molecular formula C8H8O5S B13329081 3-(Methoxycarbonyl)benzenesulfonic acid

3-(Methoxycarbonyl)benzenesulfonic acid

Cat. No.: B13329081
M. Wt: 216.21 g/mol
InChI Key: OWNFQPAIKMPBGF-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)benzenesulfonic acid is an organosulfur compound with the molecular formula C₈H₈O₅S. It is a derivative of benzenesulfonic acid where a methoxycarbonyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxycarbonyl)benzenesulfonic acid can be synthesized through the sulfonation of methyl benzoate. The reaction typically involves the use of concentrated sulfuric acid as the sulfonating agent. The process can be summarized as follows:

    Sulfonation Reaction: Methyl benzoate is treated with concentrated sulfuric acid at elevated temperatures.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective sulfonation at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)benzenesulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Esterification: The methoxycarbonyl group can undergo esterification reactions with alcohols.

Common Reagents and Conditions

    Sulfonation: Concentrated sulfuric acid is commonly used for sulfonation reactions.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions typically yield sulfonic acid derivatives, while esterification reactions produce esters.

Scientific Research Applications

3-(Methoxycarbonyl)benzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in biological studies.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, participating in proton transfer reactions. The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions are crucial for the compound’s reactivity and its applications in different fields.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound of 3-(Methoxycarbonyl)benzenesulfonic acid, known for its strong acidic properties.

    p-Toluenesulfonic Acid: A derivative of benzenesulfonic acid with a methyl group attached to the benzene ring.

    Sulfanilic Acid: An aromatic sulfonic acid with an amino group attached to the benzene ring.

Uniqueness

This compound is unique due to the presence of both a sulfonic acid group and a methoxycarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

3-methoxycarbonylbenzenesulfonic acid

InChI

InChI=1S/C8H8O5S/c1-13-8(9)6-3-2-4-7(5-6)14(10,11)12/h2-5H,1H3,(H,10,11,12)

InChI Key

OWNFQPAIKMPBGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)O

Origin of Product

United States

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